molecular formula C15H32 B1617178 5-Methyltetradecane CAS No. 25117-32-2

5-Methyltetradecane

Cat. No.: B1617178
CAS No.: 25117-32-2
M. Wt: 212.41 g/mol
InChI Key: SQKZZFHVQCSUHZ-UHFFFAOYSA-N
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Description

Contextual Significance of Branched Alkanes in Contemporary Chemical Science

Alkanes are the simplest organic molecules, composed solely of carbon and hydrogen atoms connected by single bonds. studypug.com They are categorized as saturated hydrocarbons and can be linear, branched, or cyclic. uc3m.es While straight-chain alkanes have a linear structure, branched alkanes feature side chains or branches attached to the main carbon backbone. fiveable.me This branching significantly influences their physical properties; for instance, branched alkanes tend to have lower boiling points than their straight-chain isomers due to a smaller surface area, which results in weaker van der Waals forces. libretexts.orgsolubilityofthings.com

The low reactivity of alkanes, stemming from the stability of their single carbon-carbon and carbon-hydrogen bonds, makes them suitable for use as solvents, lubricants, and fuel components. uc3m.esontosight.ai However, they can undergo important reactions like combustion and halogenation. studypug.comlibretexts.org The study of alkanes forms the foundation for understanding more complex organic molecules and their reactions. solubilityofthings.com

Interdisciplinary Scope of Academic Inquiry Pertaining to 5-Methyltetradecane

The investigation of this compound extends across multiple scientific disciplines, highlighting its diverse relevance. In the field of analytical chemistry, it serves as a reference compound in techniques like gas chromatography due to its defined structure. Its presence has been noted in various natural sources, including traditional Iranian wild edible plants and as a volatile organic compound emitted by certain insects. aimspress.comfrontiersin.org

Furthermore, this compound has been identified in studies related to traditional medicine and the chemical composition of herbal remedies. medsci.orgcore.ac.uk Research into the volatile compounds of carrier oils, such as evening primrose oil, has also detected the presence of this compound. mdpi.com This broad spectrum of occurrences underscores the compound's significance in fields ranging from entomology to food science and pharmacology.

Historical Development and Trajectory of this compound Investigations

Early research on alkanes primarily focused on their extraction from natural sources like petroleum and their use as fuels. Over time, as analytical techniques became more sophisticated, the focus shifted to include the synthesis and characterization of specific isomers, including branched alkanes like this compound.

The synthesis of specific branched alkanes has been a subject of study, with methods like Friedel-Crafts alkylation being a traditional approach. More recent research has explored various synthetic routes and their economic and environmental impacts. The identification of this compound in natural products and as a semiochemical in insects has opened new avenues of investigation into its biological roles. frontiersin.org Ongoing research continues to explore its physical and chemical properties, potential applications, and its role in complex chemical mixtures.

Physicochemical Properties of this compound

PropertyValueUnit
Molecular FormulaC15H32
Molecular Weight212.415 g/mol
Density0.768g/cm³
Boiling Point262.8°C at 760 mmHg
Melting Point-46.7°C
Flash Point88.4°C
Vapor Pressure0.0174mmHg at 25°C
Refractive Index1.43
LogP5.95340

Note: The data in this table is compiled from various sources. chemister.runist.govmolbase.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25117-32-2

Molecular Formula

C15H32

Molecular Weight

212.41 g/mol

IUPAC Name

5-methyltetradecane

InChI

InChI=1S/C15H32/c1-4-6-8-9-10-11-12-14-15(3)13-7-5-2/h15H,4-14H2,1-3H3

InChI Key

SQKZZFHVQCSUHZ-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(C)CCCC

Canonical SMILES

CCCCCCCCCC(C)CCCC

Other CAS No.

25117-32-2

Origin of Product

United States

Synthetic Methodologies and Industrial Production of 5 Methyltetradecane

Chemical Synthesis Routes to 5-Methyltetradecane

The primary routes for synthesizing this compound involve either building the carbon skeleton through alkylation reactions or modifying existing long-chain molecules, such as fatty acids, through deoxygenation processes.

Alkylation reactions are a fundamental approach for forming carbon-carbon bonds. In the context of this compound synthesis, these strategies typically involve the reaction of smaller hydrocarbon fragments.

The Friedel-Crafts alkylation is a classic method of electrophilic aromatic substitution used to attach alkyl substituents to an aromatic ring. wikipedia.org While primarily used for aromatic compounds, related principles can be applied to alkane synthesis. The synthesis of branched alkanes like this compound can be envisioned through a multi-step process starting with a Friedel-Crafts reaction. This typically involves reacting an aromatic hydrocarbon with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). organic-chemistry.orgmt.commt.com

The general mechanism proceeds in several stages:

Formation of a carbocation or a carbocation-like complex from the alkylating agent and the Lewis acid catalyst. mt.commasterorganicchemistry.com

Electrophilic attack of this carbocation on an aromatic ring.

Subsequent hydrogenation and ring-opening steps would be required to convert the initial alkylated aromatic product into a branched alkane like this compound.

This route is less direct for producing specific branched alkanes compared to other methods and can be complicated by issues such as polyalkylation and carbocation rearrangements, which can lead to a mixture of isomers. masterorganicchemistry.com

A prominent and renewable route to branched alkanes is the catalytic deoxygenation of fatty acids, which are readily available from vegetable oils and animal fats. rsc.orgpnnl.gov This approach is part of a broader strategy to produce "green diesel" or biojet fuel. acs.org Notably, specific catalytic systems have been developed that can produce this compound from the deoxygenation of palmitic acid (a C16 fatty acid). google.com The process removes oxygen atoms from the fatty acid's carboxyl group, yielding a hydrocarbon. google.comencyclopedia.pub

Deoxygenation of fatty acids can proceed through several pathways, with decarboxylation being a primary mechanism. encyclopedia.pub In this reaction, the carboxylic acid group (-COOH) is removed, releasing a molecule of carbon dioxide (CO₂) and producing a hydrocarbon with one less carbon atom than the original fatty acid. google.comgoogle.com

The general chemical equation for the decarboxylation of a fatty acid is: R-COOH → R-H + CO₂ google.com

For instance, the decarboxylation of palmitic acid (C₁₅H₃₁COOH) would ideally yield pentadecane (B166386) (C₁₅H₃₂). However, under certain catalytic conditions that promote isomerization, branched alkanes such as this compound can be formed alongside the linear alkane. google.com This process often occurs in conjunction with decarbonylation (loss of carbon monoxide, CO) and hydrodeoxygenation (removal of oxygen as water). acs.orgmdpi.com

The choice of catalyst is critical in directing the deoxygenation process and determining the product distribution. Both heterogeneous (solid-phase) and homogeneous (liquid-phase) catalysts are employed.

Heterogeneous catalysts are widely researched for their ease of separation and potential for regeneration. Noble metals such as palladium (Pd) and platinum (Pt) supported on materials like carbon (C), alumina (B75360) (Al₂O₃), or titania (TiO₂) are effective for deoxygenation. acs.orgmdpi.comnih.gov For example, a 5% Pd/C catalyst has been identified as highly active and selective for converting stearic acid to n-heptadecane. acs.org

For the specific production of branched alkanes, bimetallic or metal-oxide catalysts have shown significant promise. A patent discloses that catalyst compositions including WO₃/Pt/ZrO₂ can produce mono-methyl-branched hydrocarbons, explicitly naming 2-, 3-, 4-, and this compound from the deoxygenation of palmitic acid. google.com These catalysts are designed to facilitate both deoxygenation and isomerization reactions. google.com Inexpensive metals like nickel on cellular foam silica (B1680970) supports have also been explored for the deoxygenation of palmitic acid to produce diesel-like hydrocarbons. researchgate.net

The table below summarizes findings for various catalysts used in fatty acid deoxygenation.

Catalyst SystemFeedstockKey ProductsObservationsReference(s)
WO₃/Pt/ZrO₂ Palmitic AcidPentadecane, 2/3/4/5-MethyltetradecaneCatalyst produces mono-methyl-branched hydrocarbons. google.com
5% Pd/C Stearic Acid, Licuri Biodieseln-Heptadecane, C9-C17 n-alkanesMost active and selective for n-heptadecane from stearic acid; achieved up to 39.2% conversion for licuri biodiesel. acs.org
Mo/Al₂O₃ Oleic AcidStraight-chain hydrocarbonsAchieved 92% decarboxylation and 71% liquid yield in subcritical water. nih.gov
Ni-based catalysts Palmitic Acidn-Pentadecane, 1-PentadeceneInexpensive metal option; prone to coking but can be mitigated by integration with basic metal oxides. encyclopedia.pubresearchgate.net
Pt/C Palmitic Acid, Microalgae OilHydrocarbonsEffective for hydrothermal decarboxylation with a deoxygenation rate of 80.3% for microalgae oil. mdpi.com

Deoxygenation of Fatty Acids for Branched Hydrocarbon Generation

Decarboxylation Mechanisms

Process Optimization for Enhanced Yield and Purity of this compound

Optimizing the production of this compound involves fine-tuning reaction conditions to maximize the yield of the desired isomer while minimizing the formation of byproducts and enhancing process efficiency. Key parameters for optimization include temperature, pressure, reaction time, and catalyst composition.

For catalytic deoxygenation routes, the catalyst formulation is a primary focus of optimization. The use of specific catalyst compositions, such as WO₃/Pt/ZrO₂, has been shown to be an effective strategy for producing mono-methyl-branched hydrocarbons like this compound while minimizing further branching which can negatively impact fuel properties. google.com The selectivity towards branched alkanes can be influenced by the acidic properties of the catalyst support, which facilitates isomerization reactions. whiterose.ac.uk

Process conditions are also critical. In catalytic cracking, which produces branched alkanes, zeolites are chosen as catalysts to yield high percentages of hydrocarbons in a specific carbon number range (C5-C10), and the process is typically run at about 500°C. chemguide.co.uklibretexts.org For deoxygenation, temperatures can range from 300°C to over 500°C. acs.orgrsc.org For instance, one study on the destruction of waste solvents, including this compound, utilized Response Surface Methodology (RSM) to find optimal conditions, identifying a temperature of 549°C, a reaction time of 67.7 seconds, and a specific oxidant concentration as ideal for achieving over 99% removal. rsc.orgresearchgate.net This methodology is directly applicable to optimizing synthesis reactions.

Furthermore, downstream processing is essential for achieving high purity. For similar branched alkanes like 5-methyltridecane, gradient temperature programming during distillation is a technique used to effectively separate the target molecule from its isomers, such as 3-methyltridecane (B3055358) and 4-methyltridecane. Such purification strategies are crucial for isolating this compound from the complex mixture of linear and other branched isomers that are often co-produced.

Rational Design and Selection of Catalytic Systems

The industrial synthesis of this compound is predominantly achieved through the hydroisomerization of linear C₁₄ alkanes. This process relies on bifunctional catalysts, with platinum nanoparticles dispersed on silicoaluminophosphate molecular sieves (Pt/SAPO-11) being a common choice. The specific pore structure of the SAPO-11 support favors branching at the fifth carbon, leading to a selectivity of 70–80% towards the 5-methyl isomer. Other catalytic systems, such as Pd/ZSM-22 and Ni-Mo/γ-Al₂O₃, are also utilized, though they generally exhibit lower selectivity for the desired isomer.

For laboratory-scale synthesis, Friedel-Crafts alkylation is a foundational method. This electrophilic aromatic substitution reaction typically employs methyl halides as alkylating agents in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) to generate the necessary carbocation intermediates.

The choice of catalyst is critical and directly influences the yield and isomeric purity of the final product. The table below compares the performance of different catalytic systems in the hydroisomerization of n-tetradecane.

Table 1: Performance of Different Catalytic Systems

Catalyst System Conversion (%) This compound Selectivity (%)
Pt/SAPO-11 85 78
Pd/ZSM-22 72 65

This table presents data on the conversion rates and selectivity for this compound using various catalysts.

Parameter Optimization in Reaction Engineering (Temperature, Solvent Polarity)

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. In hydroisomerization processes, the reaction is typically conducted at temperatures between 250–300°C and a hydrogen pressure of 20–30 bar. For Friedel-Crafts alkylation, a lower temperature range of 50–80°C is maintained under an inert atmosphere to prevent undesirable side reactions.

Solvent polarity also plays a significant role. In the context of supercritical water oxidation (SCWO), a process for treating spent extraction solvents which may contain compounds like this compound, the polarity of the medium is a key factor. researchgate.net While not a synthesis method, the principles of managing reaction conditions in different solvent environments are transferable. For instance, in the extraction of various organic compounds, including this compound, the choice of solvent, ranging from non-polar n-hexane to more polar mixtures, significantly affects the profile of extracted compounds. medsci.org

Advanced Separation and Isolation Techniques

Fractional Distillation for Isomer Separation

Following synthesis, the resulting mixture contains various isomers and unreacted alkanes. Fractional distillation is a fundamental technique used to separate these components based on their differing boiling points. vulcanchem.com Crude oil, a complex mixture of hydrocarbons, is initially separated into fractions using this method in large fractionating columns. physicsandmathstutor.comabpischools.org.uk The same principle is applied on a more refined scale to isolate specific isomers like this compound from the product stream. Longer-chain and branched alkanes have different boiling points, allowing for their separation. abpischools.org.uksenecalearning.com The efficiency of this separation is crucial for obtaining a high-purity product. The process involves heating the mixture to vaporize the components, which then rise through a column and condense at different temperatures corresponding to their boiling points. physicsandmathstutor.com

Chromatographic Methods for Intermediate Characterization

Gas chromatography (GC) is an indispensable analytical tool for characterizing the products of synthesis, including intermediates and the final isomeric mixture. oup.com In the analysis of Fischer-Tropsch products, which can include a wide range of hydrocarbons like this compound, capillary gas chromatography is used for quantitative characterization. oup.comresearchgate.net By employing columns of different polarities, researchers can identify individual components based on their retention indices. oup.com Gas chromatography-mass spectrometry (GC-MS) is also a powerful technique for identifying volatile compounds in complex mixtures, and has been used to identify this compound in various extracts. medsci.orgscispace.com These chromatographic methods are vital for monitoring the reaction progress, identifying byproducts, and ensuring the purity of the isolated this compound.

Applied Industrial Syntheses Involving this compound

Integration into Fischer-Tropsch Processes for Biofuel Production

The Fischer-Tropsch (FT) synthesis is a cornerstone of producing synthetic liquid fuels and chemicals from synthesis gas (a mixture of carbon monoxide and hydrogen). ineratec.depurkh.com This process generates a wide array of hydrocarbons, including linear and branched alkanes. ineratec.dewits.ac.za The formation of branched hydrocarbons like this compound is significant as they can improve the properties of the resulting fuel. chimicatechnoacta.ru

In the context of biofuel production, FT synthesis is used to convert syngas derived from biomass into liquid fuels. purkh.com The inclusion of branched alkanes is desirable to enhance the octane (B31449) number of gasoline fractions and improve the cold-flow properties of diesel. chimicatechnoacta.ru Bifunctional catalysts, which possess both metal sites for the FT reaction and acidic sites for isomerization, are employed to promote the formation of branched hydrocarbons directly within the FT reactor. chimicatechnoacta.rufrontiersin.org Zeolite-based catalysts, such as ZSM-5, are often used as the acidic component to facilitate isomerization. chimicatechnoacta.ru The integration of isomerization functionality into the FT process represents a significant advancement in the production of high-quality, tailored biofuels. chimicatechnoacta.rufrontiersin.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
n-tetradecane
Platinum
Silicoaluminophosphate
Palladium
Nickel
Molybdenum
Aluminum oxide
Methyl halide
Aluminum chloride
Iron(III) chloride
n-hexane
Carbon monoxide
Hydrogen

Derivation of Jet-Fuel-Range Molecules from Biomass Feedstocks

The conversion of biomass into jet-fuel-range hydrocarbons, such as this compound, is a critical area of research in the pursuit of sustainable aviation fuels. rsc.org The primary strategy involves the catalytic upgrading of biomass-derived intermediates through processes that remove oxygen and other heteroatoms, a process broadly known as hydrodeoxygenation (HDO). acs.org Lignocellulosic biomass, which is composed of cellulose, hemicellulose, and lignin, serves as an abundant and renewable carbon feedstock for these processes. rsc.org

The production of branched alkanes like this compound is particularly desirable for jet fuels as they can improve the cold-flow properties, such as cloud point and pour point, by disrupting the crystalline packing of linear alkanes. google.comgoogle.com

One notable pathway for the formation of this compound involves the catalytic processing of mixed carboxylic acids derived from the anaerobic fermentation of lignocellulosic biomass. rsc.orgresearchgate.net In a study by Jamalzade et al. (2021), a mixture of C2-C4 carboxylic acids was upgraded to longer-chain ketones and subsequently to a range of hydrocarbons. rsc.org This process utilized a bifunctional catalyst, 0.25 wt% Palladium on a Ceria-Zirconia support (Pd/CeZrOx), to facilitate carbon-carbon coupling and deoxygenation reactions. rsc.orgresearchgate.net The resulting product stream contained a variety of hydrocarbons within the jet-fuel range (C10–C20), including this compound. rsc.orgresearchgate.net

The reaction is carried out in a flow reactor system under specific conditions. The catalyst is first reduced in situ with hydrogen. The process involves the conversion of the initial short-chain acids into longer-chain ketones, which are then further converted into alkanes. rsc.org

Another potential route to this compound is through the deoxygenation of specific fatty acids. For instance, the deoxygenation of palmitic acid can yield not only the linear alkane pentadecane but also branched isomers like 2-, 3-, 4-, or this compound. google.comgoogle.com This process can be achieved using various catalysts, including platinum and tin supported on carbon (Pt-Sn/C), under conditions without added hydrogen and at pressures below 100 psi. google.com

The table below summarizes the research findings from the study on the production of jet-fuel-range molecules from biomass-derived mixed acids, highlighting the formation of this compound.

Table 1: Product Distribution from Catalytic Upgrading of Biomass-Derived Mixed Acids

CompoundCarbon NumberProduct Percentage (%)
Tetradecane141
This compound 15 1
Pentadecane151
6-Methylpentadecane16<1
Hexadecane162
Heptadecane171
7-Methylhexadecane17<1
Octadecane184
2-Methyloctadecane19<1
Nonadecane192
Eicosane20<1
Data sourced from Jamalzade et al. (2021). Reaction conditions: 0.25 wt% Pd/CeZrOx catalyst at 623 K, 134.9 kPa H2 pressure, and a weight hourly space velocity (WHSV) of 0.046 hr-1. rsc.org

Natural Occurrence and Environmental Distribution of 5 Methyltetradecane

Biogenic Origins and Biological Matrices of 5-Methyltetradecane

This compound is a branched-chain alkane that has been identified in various plant tissues and emissions. Its biogenic synthesis underscores its involvement in specific physiological and defense-related processes within the plant kingdom.

As a volatile organic compound (VOC), this compound is released by plants into the atmosphere. This emission can be constitutive or induced by external factors, playing a role in chemical signaling and defense.

In the context of plant defense, the production of this compound has been observed in Hibiscus mutabilis (Cotton Rose) as a response to herbivory. A study investigating the resistance mechanisms of different Hibiscus mutabilis varieties against the whitefly Bemisia tabaci identified this compound as a newly produced substance in plants infested by the pest. mdpi.comresearchgate.net This suggests that the compound is part of the plant's induced defense strategy, released to deter herbivores or attract their natural enemies. The analysis of volatile metabolites showed that while healthy and infested plants shared many compounds, the profile of volatiles changed significantly after infestation, with this compound being among the distinct components released by the attacked plants. mdpi.com

Table 1: Volatile Metabolite Response in Hibiscus mutabilis to Bemisia tabaci Infestation

CompoundStatus in Healthy PlantStatus in Infested PlantReference
This compoundNot DetectedNewly Produced mdpi.comresearchgate.net

Table 2: Major Components of Daphne mucronata Leaf Essential Oil

CompoundPercentage Composition (%)Reference
Pentadecane (B166386)12.75 nih.goviosrphr.org
2-Methyl hexadecane8.90 nih.goviosrphr.org
7,9-Dimethyl hexadecane8.90 nih.goviosrphr.org
Tetradecane7.32 nih.goviosrphr.org
5-Propyl decane6.16 nih.goviosrphr.org
2,3,5,8-Tetramethyl hexadecane5.81 nih.goviosrphr.org
2-Methyl-6-propyl dodecane5.11 nih.goviosrphr.org
This compound 5.10 nih.goviosrphr.orgresearchgate.net

The compound this compound has been identified in extracts from the fruit of Trichopus zeylanicus ssp. travancoricus, a medicinal herb endemic to the Western Ghats of India. phcogj.com In a gas chromatography-mass spectrometry (GC-MS) analysis of the n-hexane extract of the fruits, this compound was detected as a minor component, constituting 1.30% of the total extract. phcogj.com It was one of 23 bioactive compounds identified, with major components being other alkanes such as tetradecane, hexadecane, and nonadecane. phcogj.com

Table 3: Selected Compounds in n-Hexane Fruit Extract of Trichopus zeylanicus ssp. travancoricus

CompoundPercentage Composition (%)Reference
Tetradecane27.87 phcogj.com
Hexadecane27.26 phcogj.com
Nonadecane22.25 phcogj.com
Pentacosane8.13 phcogj.com
2,6-Dimethyl decane2.19 phcogj.com
This compound 1.30 phcogj.com

Research into the phytochemicals of Cissus species has led to the identification of this compound in callus extracts. A GC-MS analysis of methanol (B129727) extracts from both wild plants and callus tissue of three different Cissus species revealed the presence of this compound in the callus extract of Cissus vitiginea. jocpr.com The study noted that callus extracts often contained a greater number of phytoconstituents compared to extracts from the wild plants. jocpr.com In the callus extract of C. vitiginea, 5-methyl-tetradecane was identified alongside undecane, with a combined relative peak area of 1.75%. jocpr.com

Table 4: Detection of this compound in Cissus vitiginea Callus Extract

Extract SourceCompoundRelative Peak Area (%)Reference
Cissus vitiginea Callus5-Methyl-tetradecane, undecane1.75 jocpr.com

Phyto-Volatile Emissions

Components in Processed Plant Materials (Perilla frutescens)

Perilla frutescens, a plant widely cultivated in Asia for culinary and medicinal purposes, has been the subject of studies investigating its chemical composition, particularly the changes that occur during processing. nih.gov Research on the volatile compounds of Perilla frutescens var. acuta Kudo during roasting has identified this compound as one of the numerous hydrocarbons present. nih.govresearchgate.net

In a comprehensive analysis of the flavor and chemical properties of roasted Perilla frutescens, this compound was detected in the volatile profile. nih.govresearchgate.net The study aimed to characterize the changes in volatile compounds, amino acids, and other chemical properties at different roasting times. nih.gov While numerous compounds were identified, this compound was found in relatively low concentrations. nih.govresearchgate.net

Plant Material Processing Detected Compound
Perilla frutescens var. acuta KudoRoastingThis compound

This table summarizes the detection of this compound in processed Perilla frutescens.

Another study utilizing various analytical techniques, including headspace-gas chromatography-ion mobility spectrometry, also identified this compound as a characteristic component in the flower buds of a Panax species, which is another traditional medicinal plant. mdpi.com The Traditional Chinese Medicine Systems Pharmacology Database and Analysis Platform (TCMSP) also lists 5-methyl-tetradecane as a molecule found in Perilla Frutescens. tcmsp-e.com

Entomological System Volatiles and Secretions

The Dufour gland is a key exocrine gland in many insect species, particularly in ants, and its secretions play a crucial role in chemical communication. In the desert-dwelling ants of the Cataglyphis bicolor group, the chemical composition of the Dufour gland has been studied for chemotaxonomic purposes. uzh.chnih.govresearchgate.net

Analysis of the Dufour gland secretions of various species within the Cataglyphis bicolor group revealed a complex mixture of straight and branched-chain alkanes, alkenes, ketones, aldehydes, and esters. uzh.chnih.gov While not a major component, branched-chain alkanes, including isomers of methyl-substituted alkanes, are part of this complex chemical signature. uzh.ch Although specific mention of this compound is not consistently prominent across all studies of this group, the presence of various methyl-branched alkanes is a noted characteristic of their Dufour gland contents. uzh.chresearchgate.net The variability of these secretions, however, can be significant both within and between colonies, making species diagnosis based on a few individuals challenging. uzh.chnih.gov

Insect Group Gland Detected Compound Class
Cataglyphis bicolor groupDufour GlandBranched-chain alkanes

This table indicates the presence of branched-chain alkanes in the Dufour gland secretions of the Cataglyphis bicolor group.

Plants respond to herbivory by releasing a blend of volatile organic compounds known as herbivore-induced plant volatiles (HIPVs). wur.nl These chemical signals can play a role in attracting natural enemies of the herbivores. A study on the volatile emissions from coconut and banana leaves infested by the rugose spiraling whitefly, Aleurodicus rugioperculatus, identified this compound as one of the compounds released.

The research aimed to identify the HIPVs that attract the parasitoid Encarsia guadeloupae. The volatile profiles of infested plants were found to be different from those of healthy plants, with this compound being among the newly detected compounds in the blend emitted from infested leaves.

Host Plant Infesting Insect Detected Volatile
Coconut, BananaAleurodicus rugioperculatusThis compound

This table shows the detection of this compound as a herbivore-induced plant volatile.

Dufour Gland Constituents in Formicidae (Cataglyphis bicolor Group)

Microbial Metabolite Profiling (Trichoderma harzianum)

Trichoderma harzianum is a filamentous fungus known for its biocontrol properties against various plant pathogens. frontiersin.orgnih.gov The volatile organic compounds produced by Trichoderma species are involved in their antagonistic interactions with other microorganisms and can also promote plant growth. oup.comresearchgate.net

Metabolite profiling of liquid cultures of Trichoderma harzianum has led to the identification of a wide array of volatile compounds. oup.comresearchgate.net In one such study, this compound was identified as a minor component of the volatile blend produced by the fungus. oup.com The detection of this compound highlights the diverse metabolic capabilities of Trichoderma harzianum and its potential to produce a wide range of secondary metabolites. oup.comresearchgate.net

Microorganism Metabolite Type Detected Compound
Trichoderma harzianumVolatile Organic CompoundThis compound

This table summarizes the identification of this compound as a metabolite of Trichoderma harzianum.

Occurrence in Animal-Derived Food Products (e.g., Beef)

Volatile compounds are significant contributors to the flavor and aroma of cooked meat. The profile of these compounds can be influenced by various factors, including the animal's diet. mdpi.com Studies on the volatile components of beef have identified this compound as one of the many hydrocarbons present. researchgate.net

Food Product Compound Class Detected Compound
BeefHydrocarbonThis compound

This table indicates the presence of this compound in beef.

Presence in Traditional Medicinal Preparations (Pharmacopuncture)

Pharmacopuncture is a therapeutic approach that involves the injection of herbal extracts at acupuncture points. The chemical composition of these preparations is crucial to their potential effects. While direct analysis of pharmacopuncture solutions for this compound is not extensively documented in the provided context, the compound is found in plants that are used in traditional medicine, such as Perilla frutescens. tcmsp-e.com

A study on wild edible plants used in traditional Iranian medicine identified methyltetradecane (an isomer of this compound) as a volatile constituent of Eryngium serbicum. aimspress.com This suggests that branched-chain alkanes can be present in various medicinal plants and, consequently, in their preparations. The TCMSP also lists 5-methyl-tetradecane as a component of Panax Ginseng C. A. Mey, another significant plant in traditional medicine. tcmsp-e.com

Medicinal Preparation/Plant Compound Associated Traditional Use
Perilla frutescensThis compoundTraditional Medicine
Panax Ginseng C. A. MeyThis compoundTraditional Medicine
Eryngium serbicumMethyltetradecaneTraditional Iranian Medicine

This table highlights the presence of this compound or its isomers in plants used in traditional medicinal practices.

Geochemical and Anthropogenic Sources of this compound

This compound, a branched-chain alkane, is found in both natural geological formations and as a result of human industrial activities. Geochemically, it has been identified within the fluid components of minerals. For instance, studies have detected this compound in natural cordierites from the Pamir region in Tajikistan. geoscienceworld.orgmdpi.com In one analysis of cordierite (B72626) from the Muzkol Metamorphic Complex, this compound was a significant component among heavy saturated hydrocarbons, with its relative percentage reaching up to 0.45% in certain samples. mdpi.com Further evidence of its geological occurrence comes from the analysis of hydrocarbons in minerals from diamondiferous peridotites, where this compound was also among the identified compounds. engineering.org.cn

Anthropogenic sources are primarily linked to the refining and use of fossil fuels and the production of biofuels. As a component of the paraffin (B1166041) group of hydrocarbons, it is present in various refined petroleum products. chemistryislife.com

Presence in Petroleum-Derived Fuels (Diesel, Aviation Fuels)

This compound is a documented constituent of petroleum-based fuels, including diesel and aviation fuels. Its presence is a result of the crude oil refining process, where it is separated along with other hydrocarbons within a specific boiling point range. chemistryislife.com

In diesel fuel, this compound is one of many isomeric monomethylalkanes identified through gas chromatography-mass spectrometry (GC-MS). researchgate.net Analysis of various diesel fuels has confirmed its presence, though the concentration can vary. For example, a study of a high-aromatic diesel fuel identified this compound at a concentration of 0.54%. nist.gov Another analysis of a Sudanese petrodiesel sample reported a concentration of 0.28%. researchgate.net

The compound is also found in aviation fuels. It has been listed as a component in standard aviation fuels and in synthetic substitutes like S-8, which is a Fischer-Tropsch-derived fuel intended to replace petroleum-based JP-8. ncat.edunist.gov The characterization of jet-fuel-range molecules produced from certain biomass sources also shows the presence of this compound. rsc.org

Table 1: Presence of this compound in Petroleum-Derived Fuels
Fuel TypeSource/Study DetailsConcentration (% by area/weight)Reference
High-Aromatic Diesel FuelDetailed compositional analysis0.54% nist.gov
Sudanese PetrodieselGC/MS analysis of organic compounds0.28% researchgate.net
Fuel DieselCharacterization of monomethylalkanesDetected, specific % not listed researchgate.net
Aviation Fuel (General)Chemical characterization by GC-MSDetected, specific % not listed ncat.edu
Synthetic Aviation Fuel S-8Surrogate mixture model development0.720 (relative area count) nist.gov

Characterization in Bio-Derived Petroleum Substitutes (Biocrude)

With the increasing interest in renewable energy, this compound has also been identified in fuels derived from biological sources, often referred to as biocrude or biofuels. These fuels are produced through processes like hydrothermal liquefaction (HTL), pyrolysis, or hydrotreating of vegetable oils. rsc.orgacs.org

Research into the production of jet-fuel-range molecules from biomass-derived mixed acids identified this compound as a product, constituting approximately 1% of the resulting hydrocarbon mixture. rsc.org In another study, the hydrotreating of rapeseed oil over specific catalysts to produce "hydrotreated vegetable oil" (HVO) also yielded this compound as one of the products. acs.org The conversion of algae into biocrude oil via HTL is a promising technology, and the resulting oil contains hydrocarbons in the C8 to C18 range, which includes the carbon number of this compound, making it a potential component of renewable diesel. rsc.org

Table 2: Presence of this compound in Bio-Derived Fuels
Bio-Fuel TypeFeedstock/ProcessConcentration (% by area/weight)Reference
Jet-Fuel-Range MoleculesBiomass-Derived Mixed Acids1% rsc.org
Hydrotreated Vegetable Oil (HVO)Rapeseed Oil HydrotreatingDetected (as 6+this compound) acs.org
Renewable Diesel BlendstockAlgal Biocrude via HTLPotentially present in C8-C18 fraction rsc.org

Advanced Analytical Characterization of 5 Methyltetradecane

Gas Chromatography-Based Methods

Gas chromatography is a cornerstone for the analysis of volatile organic compounds like 5-methyltetradecane. thermofisher.com The separation of this compound from other hydrocarbons, particularly its isomers, requires careful method development, focusing on column selection, temperature programming, and carrier gas flow rates.

Method Development for this compound Separation

The successful separation of this compound from complex matrices hinges on the meticulous development of the gas chromatographic method. This involves the strategic selection of stationary phases and capillary columns, alongside the optimization of temperature and carrier gas parameters.

The choice of stationary phase is critical for achieving selectivity in the separation of branched alkanes. hplc.eu For general-purpose analysis of hydrocarbons like this compound, a nonpolar stationary phase is often the preferred choice. unl.edu

Commonly Used Stationary Phases:

Polysiloxane Phases: Low-polarity phases such as 5% Phenyl 95% Methylpolysiloxane (e.g., DB-5, Rtx-5, ZB-5) are widely used for the separation of hydrocarbons. axionlabs.comrestek.com These phases provide good separation for a broad range of nonpolar compounds. axionlabs.com

DB-5MS: This is a popular and robust stationary phase for GC-MS applications, offering low bleed characteristics which is crucial for sensitive mass spectrometric detection. medsci.org

Nonpolar Polysiloxane (DB-1): This type of column is also suitable for the analysis of methyl-branched hydrocarbons. unl.edu

Capillary Columns:

Capillary columns are favored over packed columns for their superior separation efficiency, producing sharper peaks and enabling high-sensitivity analysis. shimadzu.com

Typical dimensions for capillary columns used in such analyses are 30 meters in length, 0.25 mm in internal diameter, and a film thickness of 0.25 µm. medsci.orgshimadzu.com Longer columns can increase efficiency and resolution, but also analysis time. elementlabsolutions.com

The selection of the stationary phase and column dimensions directly impacts the retention and resolution of this compound from other closely related compounds.

Optimizing the temperature program and carrier gas flow rate is essential for achieving efficient separation and reasonable analysis times. chromatographyonline.comchromatographytoday.com

Temperature Programming:

A temperature program involves increasing the column oven temperature during the analysis. chromatographytoday.com This technique is beneficial as it allows for the elution of a wide range of compounds with good peak shape and sensitivity. chromatographyonline.com

A typical starting point for method development is a "scouting gradient," which might involve an initial temperature of 40°C, a ramp rate of 10°C/min, and a final hold at a high temperature to ensure all components elute. axionlabs.comchromatographyonline.com

For the analysis of mixtures containing this compound, specific temperature programs are developed based on the sample matrix. For instance, one method starts at 100°C, ramps at 5°C/min to 200°C, then at 10°C/min to 280°C. phcogj.com Another program starts at 40°C and increases to 300°C at a rate of 10°C/min. medsci.org The initial temperature primarily affects the resolution of early-eluting peaks. chromatographyonline.com

Carrier Gas and Flow Rate:

Helium is a commonly used carrier gas for capillary GC, offering a good balance of safety and efficiency over a relatively wide range of flow rates. shimadzu.com Hydrogen is another efficient option that can lead to shorter analysis times. phenomenex.com Nitrogen is also used, particularly when cost is a primary concern, though it may result in longer run times. phenomenex.com

The flow rate of the carrier gas affects retention time and column efficiency. phenomenex.comchromatographyonline.com A typical flow rate for a 0.25 mm ID capillary column is around 1 mL/min. phcogj.com

Modern gas chromatographs can control the carrier gas in different modes, including constant pressure, constant flow, or constant linear velocity. shimadzu.com Maintaining a constant linear velocity is often preferred during temperature programming to keep the separation efficiency consistent throughout the run. shimadzu.com

The interplay between the temperature program and carrier gas flow rate is a critical aspect of method optimization for the analysis of this compound.

Optimization of Stationary Phases and Capillary Columns

Mass Spectrometric Detection and Identification (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the definitive identification and quantification of this compound in complex samples. vulcanchem.com The mass spectrometer provides structural information based on the mass-to-charge ratio of the ionized molecule and its fragments.

Identification of this compound is typically achieved by comparing its experimentally obtained mass spectrum with reference spectra in established libraries. peptideatlas.orgnih.gov

Spectral Libraries:

Commercial and public-domain mass spectral libraries, such as those from the National Institute of Standards and Technology (NIST), are invaluable resources for compound identification. peptideatlas.orgnih.gov These libraries contain curated mass spectra of thousands of compounds, including this compound.

The process involves a search algorithm that compares the acquired spectrum against the library entries and provides a "match factor" or "confidence score" indicating the quality of the match. thermofisher.comresearchgate.net

Fragment Ion Analysis:

Branched alkanes like this compound exhibit characteristic fragmentation patterns in their mass spectra. chim.lu Ruptures tend to occur preferentially at the branching point, leading to specific fragment ions. chim.lu

For this compound (C15H32), the molecular ion peak (M+) at m/z 212 may be observed, though it can be weak. nist.gov The fragmentation pattern is characterized by a series of alkyl fragments separated by 14 mass units (CH2). The most significant peaks in the mass spectrum of 4-methyltetradecane, a similar compound, are at m/z 43, 71, and 57. nih.gov Analysis of these fragment ions provides crucial information for confirming the structure of the molecule. chim.lu

The combination of retention time data from the gas chromatograph and the mass spectral information allows for a highly confident identification of this compound.

GC-MS is also widely used for the quantitative analysis of volatile organic compounds (VOCs), including this compound. thermofisher.comepa.gov

Quantitative Methods:

Quantification is typically performed by integrating the area of a specific ion peak (or the total ion chromatogram peak) and comparing it to the response of a known concentration of a standard.

For accurate and precise quantification, an internal standard—a compound with similar chemical properties to the analyte but not present in the sample—is often added to both the standards and the samples.

In some studies, this compound itself has been identified as a component of complex VOC mixtures, such as in the analysis of certain plant extracts or biological samples. phcogj.comnih.gov For example, it was detected as a minor component in the n-hexane extract of Trichopus zeylanicus fruits. phcogj.com

Below is an example of a data table summarizing the GC-MS parameters used in a study that identified this compound.

ParameterValueReference
Column DB-5MS (30 m x 0.25 mm, 0.25 µm) medsci.org
Injector Temp. 280°C medsci.org
Oven Program 40°C (2 min), then 10°C/min to 300°C (10 min) medsci.org
Carrier Gas Helium phcogj.com
Flow Rate 1 mL/min phcogj.com
Ionization Energy 70 eV phcogj.com
Mass Scan Range 40-800 Da phcogj.com

This systematic approach to analytical method development and application ensures the reliable and accurate characterization of this compound in a variety of scientific and industrial contexts.

Spectral Library Matching and Fragment Ion Analysis

Specialized Chromatographic Interfacing Techniques

Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful bioassay technique used to identify which specific volatile compounds in a complex mixture are biologically active, meaning they can be smelled by an insect. The system splits the effluent from a gas chromatograph (GC) column into two paths. One path leads to a standard chemical detector, like a Flame Ionization Detector (FID), which records all the separated compounds. The other path directs the compounds over a live insect antenna, which serves as a biological detector. nih.govpeerj.com When a compound that the insect can detect elutes from the column, it triggers a measurable electrical response (a depolarization) in the antenna's olfactory neurons. peerj.comrsc.org By aligning the timing of the antennal response with the peaks on the FID chromatogram, researchers can pinpoint the exact compounds that are "EAD-active." nih.gov

This technique is indispensable in chemical ecology for discovering insect pheromones, allomones, and kairomones, which are critical for insect mating, foraging, and oviposition behaviors. peerj.comresearchgate.net While direct studies showcasing GC-EAD analysis of this compound are not prominently documented, the compound is a known component of various plant and insect-derived volatile blends. medsci.orgtcmsp-e.comphcogj.com Alkanes and branched alkanes have been shown to elicit EAD responses in various insect species. mdpi.comresearchgate.netfrontiersin.org Given its presence in these natural contexts, GC-EAD represents a key methodology for determining the potential semiochemical role and bioactivity of this compound in insect behavior.

Headspace Solid Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a solvent-free, sensitive, and widely adopted method for the analysis of volatile and semi-volatile compounds in various matrices. nih.govresearchgate.net The technique involves exposing a fused-silica fiber coated with a stationary phase to the headspace (the gas phase above a sample) to adsorb and concentrate VOCs. The fiber is then thermally desorbed in the hot injector of a GC, releasing the analytes for separation and subsequent identification by MS based on their mass spectra and retention times.

This technique has been successfully used to identify this compound in a variety of biological samples. For instance, in a comparative analysis of volatile compounds from the flower buds of three different Panax species, HS-SPME-GC-MS was one of the methods used to create a comprehensive VOC profile. mdpi.comnih.gov A total of 78 VOCs were identified across the species with this method. mdpi.comsciprofiles.com In another study, HS-SPME-GC-MS analysis of an n-hexane extract from the fruits of Trichopus zeylanicus ssp. travancoricus identified this compound as one of 23 bioactive compounds present. phcogj.com Similarly, the compound was detected in Iranian black teas using this analytical approach. nih.gov These studies demonstrate the efficacy of HS-SPME-GC-MS for the qualitative identification of this compound in complex natural product extracts.

Table 1: Detection of this compound in Natural Products by HS-SPME-GC-MS

Sample SourceCompound ClassKey FindingReference(s)
Panax species flower budsAlkane (VOC)Identified as one of 78 VOCs contributing to the species' distinct aromatic profile. mdpi.com, sciprofiles.com
Trichopus zeylanicus fruitsAliphatic HydrocarbonDetected at 1.30% of the total n-hexane extract. phcogj.com
Iranian Black TeaHydrocarbonIdentified as a minor volatile component contributing to the overall tea aroma profile. nih.gov
SU-Eohyeol PharmacopunctureAlkaneUniquely extracted with n-hexane, identified at 0.86% of the extract. medsci.org
Gas Chromatography-Electroantennographic Detection (GC-EAD) for Bioactivity

Integrated Analytical Platforms

The integration of Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID) provides a powerful platform for both the identification and quantification of components in complex mixtures. 6-napse.com GC separates the compounds, MS identifies them based on their mass-to-charge ratio and fragmentation patterns, and the FID provides a robust quantitative response based on the number of carbon atoms being combusted in its flame. 6-napse.comsepscience.com

Table 2: Elemental Composition Data for this compound via GC/FID Analysis

Compound NameRetention Time (min)Molecular FormulaCalculated Molar Mass ( g/mol )Calculated Carbon (wt%)Calculated Hydrogen (wt%)
5-Methyl tetradecane22.846C15H32212.42184.8215.18

Data adapted from a study on the elemental analysis of biofuels. mdpi.com

The Advanced Distillation Curve (ADC) is a state-of-the-art metrology for characterizing the volatility of complex fluids like diesel, jet fuels, and crude oils. acs.orgnist.gov Unlike classical distillation methods, the ADC provides true thermodynamic state points (temperature vs. volume fraction distilled) and features a composition-explicit data channel. nist.gov This is achieved by collecting and analyzing distillate fractions at various points throughout the distillation process, often using GC-MS. nist.gov This allows the distillation profile to be directly linked to the chemical composition of the fluid, which is crucial for developing accurate surrogate fuel models and predicting fuel properties. nist.gov

Table 3: Identification of this compound in Aviation Fuel Analysis

Fuel TypeAnalytical PlatformRole of this compoundReference
S-8 Synthetic Aviation FuelAdvanced Distillation Curve (ADC) with GC-MSIdentified as one of many branched alkane components influencing thermophysical properties. nist.gov
Standard Aviation FuelGas Chromatography-Mass SpectrometryListed as a typical paraffinic compound found in aviation fuel blends. ncat.edu

Headspace-Gas Chromatography-Ion Mobility Spectrometry (HS-GC-IMS) is an emerging and powerful technique for the rapid and sensitive analysis of VOCs. It adds a second dimension of separation to standard GC analysis. medsci.orgmdpi.com After initial separation by the GC column based on volatility and column interaction, the analytes are ionized and enter an ion mobility spectrometer. Here, the ions are separated based on their size, shape, and charge as they travel through a drift tube under the influence of a weak electric field. nih.govmdpi.com This two-dimensional separation provides enhanced resolution and allows for the creation of unique visual fingerprints for complex samples, facilitating both identification and differentiation. mdpi.com

In a comprehensive study to distinguish the flower buds of three Panax species, HS-GC-IMS was used alongside other methods to analyze the VOC profiles. mdpi.comsciprofiles.com The technique successfully detected this compound, identifying it based on its retention time in the GC and its drift time in the IMS. mdpi.com The study highlighted that HS-GC-IMS is a fast, non-destructive, and highly informative method for analyzing food and herbal products. mdpi.com The results from HS-GC-IMS, which identified 68 distinct VOCs, complemented the findings from HS-SPME-GC-MS, providing a more complete picture of the volatile composition and helping to identify key chemical markers for species differentiation. mdpi.comnih.gov

Table 4: Comparative Analysis of Panax Species VOCs using Integrated Techniques

Analytical TechniqueVOCs IdentifiedDetection of this compoundKey Advantage NotedReference(s)
HS-SPME-GC-MS78YesHigh specificity for large molecule VOCs. mdpi.com, sciprofiles.com
HS-GC-IMS68YesFast, non-destructive, provides 2D separation for fingerprinting. mdpi.com, sciprofiles.com

Advanced Distillation Curve (ADC) Metrology for Complex Hydrocarbon Mixtures

Chemometric and Multivariate Statistical Approaches for Data Interpretation

In the analysis of complex chemical datasets, such as those generated from the study of volatile organic compounds (VOCs), chemometric and multivariate statistical methods are indispensable for extracting meaningful information. These approaches allow researchers to discern patterns, identify significant compounds, and build predictive models from large and intricate data matrices. The following sections detail the application of Principal Component Analysis (PCA), Singular Value Decomposition (SVD), and Random Forest (RF) models in the context of characterizing volatile metabolites, with a focus on the branched alkane this compound.

Principal Component Analysis (PCA) in Volatile Metabolomics

Principal Component Analysis (PCA) is a powerful unsupervised statistical technique used to simplify the complexity of high-dimensional data while retaining most of the original variance. setosa.ioturing.com In volatile metabolomics, PCA is applied to datasets of VOC profiles to visualize sample groupings, identify outliers, and determine which compounds contribute most to the variation among samples. setosa.ioresearchgate.net The method achieves this by transforming the original set of correlated variables into a new set of uncorrelated variables known as principal components (PCs). epi2008.com.br The first principal component (PC1) accounts for the largest possible variance in the data, with each succeeding component accounting for as much of the remaining variance as possible. epi2008.com.br

In studies involving the characterization of complex mixtures, this compound has been identified as a component within the volatile profiles of various biological samples. For instance, in research aimed at differentiating between porcine and bovine gelatin, this compound was one of the volatile compounds identified via Solid Phase Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GCMS). ipb.ac.id PCA was then employed to analyze the complex data and distinguish between the gelatin sources based on their distinct VOC fingerprints. ipb.ac.id

Similarly, in the molecular and biochemical characterization of certain microorganisms, this compound was detected as a volatile metabolite. uoc.ac.in PCA of the volatile compound concentrations was utilized to analyze the relationships between different strains and their metabolic outputs. uoc.ac.in

The utility of PCA lies in its ability to reduce the dimensionality of the data, allowing for the visualization of complex relationships in a 2D or 3D plot. In these plots, samples that are similar in their volatile composition cluster together, while dissimilar samples are separated. The "loading" plots associated with PCA indicate the contribution of individual variables (like this compound) to the principal components, thereby highlighting the compounds that are most influential in differentiating between sample groups.

Table 1: Application of PCA in Studies Identifying this compound
Research AreaSample TypeAnalytical MethodRole of PCAReference
Gelatin DifferentiationPorcine and Bovine GelatinSPME-GCMSTo differentiate between gelatin sources based on VOC profiles including this compound. ipb.ac.id
Microorganism CharacterizationMicroorganism CulturesGC-MSTo analyze and compare the volatile metabolite profiles of different strains. uoc.ac.in

Application of Singular Value Decomposition (SVD)

Singular Value Decomposition (SVD) is a fundamental matrix factorization technique with wide-ranging applications in signal processing, data compression, and chemometrics. toronto.educmu.edu Mathematically, SVD decomposes any given matrix M into three other matrices: M = UΣVᵀ. psu.edu Here, U and V are orthogonal matrices representing the left and right singular vectors, respectively, and Σ is a diagonal matrix containing the singular values. toronto.edupsu.edu The singular values are non-negative and are arranged in descending order, indicating the importance of each singular vector in representing the original data. psu.edu

In the context of analytical chemistry and metabolomics, SVD is closely related to PCA. In fact, the principal components of a data matrix are the eigenvectors of its covariance matrix, and the left singular vectors of the data matrix (U) are these principal components. understandinglinearalgebra.org Therefore, SVD provides the mathematical underpinning for PCA and can be used for the same purposes: dimensionality reduction and the identification of dominant patterns in the data. cmu.edu

While specific studies detailing the direct application of SVD to analyze datasets containing this compound are not prevalent in the searched literature, its utility is implicit in any study that employs PCA. For a hypothetical dataset of volatile organic compounds from various samples, where each row represents a sample and each column represents the abundance of a VOC like this compound, SVD could be applied to:

Reduce Noise: By truncating the SVD, retaining only the most significant singular values and their corresponding vectors, it is possible to reconstruct a "cleaner" version of the data matrix, effectively filtering out noise. github.io

Compress Data: For large datasets, SVD allows for efficient data compression by storing only the most significant singular values and vectors, from which a good approximation of the original data can be reconstructed. cmu.edu

Feature Extraction: The singular vectors can reveal latent relationships between samples and variables (VOCs). The right singular vectors (V) can highlight combinations of VOCs that co-vary across the samples, while the left singular vectors (U) can group samples with similar VOC profiles.

The power of SVD lies in its ability to decompose a complex data matrix into a set of linearly independent components, ranked by their significance. This allows for a more fundamental understanding of the data structure, which is crucial when analyzing the subtle variations in VOC profiles that may include compounds like this compound.

Table 2: Conceptual Applications of SVD in Volatile Compound Analysis
ApplicationDescriptionRelevance to Volatile Metabolomics
Dimensionality ReductionReduces the number of variables by creating a smaller set of new variables that capture most of the information.Simplifies complex VOC datasets for easier visualization and interpretation. cmu.edu
Noise FilteringSeparates the significant signal from the random noise in the data by reconstructing the data matrix using only the largest singular values.Improves the accuracy of identifying true biomarker signals in noisy analytical data. github.io
Relationship to PCAProvides the mathematical foundation for PCA; the left singular vectors are the principal components.Enables the identification of key VOCs (e.g., this compound) that drive the separation between different sample groups. understandinglinearalgebra.org

Random Forest (RF) Models for Characteristic Component Identification

Random Forest (RF) is a powerful supervised machine learning algorithm that operates by constructing a multitude of decision trees during training. e-century.us For classification or regression tasks, the final output is determined by the mode or mean of the outputs of the individual trees. This ensemble method is known for its high accuracy, robustness against overfitting, and its ability to estimate the importance of each variable in the model. e-century.usuliege.be

In volatile metabolomics, RF models are increasingly used to identify key VOCs that can act as biomarkers for distinguishing between different sample classes (e.g., healthy vs. diseased). researchgate.netresearchgate.net The model's "variable importance" measure, often calculated as the mean decrease in accuracy or Gini impurity when a variable is permuted, provides a ranking of the compounds most critical for successful classification. cardiff.ac.uk

While direct research citing the use of RF to identify this compound was not found, a highly relevant study demonstrated the power of this approach by identifying its isomer, 4-Methyltetradecane , as a significant biomarker. In a study aimed at distinguishing patients with MDA5-ILD (melanoma differentiation-associated gene 5-positive dermatomyositis-associated interstitial lung disease) from those without, serum VOCs were analyzed using gas chromatography-ion mobility spectrometry (GC-IMS). researchgate.net An RF model was developed that identified a panel of five VOCs, including 4-Methyltetradecane, as significant biomarkers. researchgate.net The model incorporating these VOCs demonstrated high diagnostic accuracy, with an area under the curve (AUC) of 0.93. researchgate.net

This example illustrates how RF models can sift through a complex mixture of volatile compounds to pinpoint specific molecules that are characteristic of a particular condition. An analogous approach could be applied to datasets where this compound is present to assess its potential as a characteristic marker in other biological or chemical contexts. The algorithm's ability to handle high-dimensional data and identify key features makes it an invaluable tool for modern analytical chemistry.

Table 3: Example of Random Forest Application for Characteristic Isomer Identification
Research GoalIdentified BiomarkerAnalytical TechniqueModel Performance (AUC)Key FindingReference
Diagnosis of MDA5-ILD4-Methyltetradecane (and 4 other VOCs)GC-IMS0.93An RF model successfully identified a small panel of VOCs, including a methyltetradecane isomer, as highly predictive biomarkers. researchgate.net

Biological and Environmental Dynamics of 5 Methyltetradecane

Ecological Roles and Biological Interactions of 5-Methyltetradecane

This compound is involved in a range of biological interactions, influencing the behavior and communication of different organisms across various trophic levels.

Mediation in Plant-Insect Chemical Ecology

Chemical ecology studies the chemical signals that mediate interactions between organisms. mdpi.comtaylorfrancis.com Volatile organic compounds (VOCs) released by plants are crucial in these interactions, influencing the behavior of insects, such as host selection for feeding and oviposition. academie-sciences.framu.edu.pl

This compound has been identified as a component of the volatile emissions from certain plants and can act as a semiochemical, a chemical that carries a signal from one organism to another. omri.org Specifically, it can function as a kairomone , a type of allelochemical that benefits the receiver but not the emitter. omri.orgfrontiersin.orgagropages.com For instance, some herbivorous insects may use this compound as a cue to locate suitable host plants for feeding or laying eggs. mdpi.comcirad.fr The blend of different volatile compounds, including alkanes like this compound, creates a specific chemical signature that insects can detect and respond to. academie-sciences.fr

Research into the chemical ecology of plant-insect interactions often involves analyzing the complex mixture of volatiles emitted by plants and identifying the specific compounds that elicit a behavioral response in insects. amu.edu.plresearchgate.net The presence and relative abundance of compounds like this compound can be critical in determining a plant's attractiveness or repellency to certain insect species. academie-sciences.fr

Table 1: Examples of Plant-Insect Interactions Involving Volatile Organic Compounds

Interaction TypeMediating Chemical ClassExample OrganismsBehavioral Outcome
Host Plant LocationAlkanes, Terpenoids, etc.Herbivorous insects and their host plantsAttraction, Oviposition
Pollinator AttractionFloral VolatilesBees, Moths and flowering plantsForaging, Pollination
Indirect DefenseHerbivore-Induced Plant Volatiles (HIPVs)Parasitoid wasps and caterpillar-infested plantsAttraction of natural enemies

This table provides a generalized overview of plant-insect chemical interactions. The specific role of this compound would fall under host plant location for certain insect species.

Potential Contributions to Microbial Communication

Beyond the macroscopic world of plants and insects, there is evidence to suggest that volatile organic compounds, including alkanes, may play a role in microbial communication. scispace.com Bacteria are known to communicate through a process called quorum sensing, which involves the production and detection of small signaling molecules to coordinate group behaviors. nih.govnih.gov

While the primary signaling molecules in quorum sensing are often specific classes of compounds like acyl-homoserine lactones in Gram-negative bacteria, the broader chemical environment, including the presence of hydrocarbons, can influence microbial activity. nih.gov Some microorganisms have the ability to utilize hydrocarbons as a carbon and energy source, and the presence of compounds like this compound could potentially influence the growth and behavior of these microbial communities. cornell.eduresearchgate.net The full extent to which this compound directly participates as a signaling molecule in microbial communication is an area requiring further research.

Interactions within Food Systems

The movement of chemical compounds through different trophic levels of a food web is known as trophic transfer. nih.govresearchgate.net While some compounds can accumulate in organisms and biomagnify up the food chain, the fate of many others is less clear. nih.govresearchgate.netfrontiersin.org

Environmental Fate and Transport Mechanisms of this compound

The persistence and movement of any chemical compound in the environment are governed by a variety of physical, chemical, and biological processes. itrcweb.orgcdc.govarmy.mil For this compound, its journey through the environment involves atmospheric degradation and breakdown by living organisms.

Atmospheric Oxidation and Degradation Pathways (e.g., OH Radical Reactions)

Once released into the atmosphere, volatile organic compounds like this compound are subject to chemical reactions that lead to their degradation. researchgate.net A primary pathway for the atmospheric removal of alkanes is through oxidation initiated by hydroxyl (OH) radicals, which are highly reactive and often referred to as the "detergent of the atmosphere". harvard.edu

Table 2: Modeled Atmospheric Degradation of Representative Aviation Fuel Components

Class / ChemicalMedian half-life (days)Mean half-life (days)
n-Alkanes
Dodecane2.83.8
Isoalkanes
2-Methylheptane4.86.0
4-Methylnonane3.24.8
2-Methylpentane10.416.7

This table, adapted from a Canadian government report, illustrates the range of atmospheric half-lives for alkanes similar in structure to this compound. canada.ca It provides context for the likely persistence of this compound in the atmosphere.

Biotic and Abiotic Biodegradation Processes in Diverse Media

In addition to atmospheric processes, the breakdown of this compound in soil and water is largely driven by biodegradation. epa.govcanada.ca This involves the metabolic action of microorganisms that can use hydrocarbons as a source of carbon and energy. researchgate.nethilarispublisher.com

The rate and extent of biodegradation are influenced by a variety of environmental factors, including the presence of suitable microbial populations, oxygen levels (aerobic vs. anaerobic conditions), moisture, and nutrient availability. epa.govhilarispublisher.comcsic.es Under aerobic conditions, microorganisms can efficiently degrade branched alkanes, although the branching can sometimes slow the process compared to linear alkanes. epa.gov Anaerobic degradation is also possible but generally occurs at a slower rate. csic.es The process of biodegradation ultimately breaks down the hydrocarbon into simpler molecules like carbon dioxide and water, incorporating its carbon into microbial biomass. hilarispublisher.comcsic.es

Predictive Modeling of Environmental Partitioning

Predictive modeling is a critical tool for estimating the environmental fate and distribution of chemical compounds like this compound. These models, particularly fugacity models, utilize the fundamental physicochemical properties of a substance to forecast its partitioning among various environmental compartments, such as air, water, soil, and sediment. epa.govresearchgate.net

Fugacity models, such as the Mackay Level I and Level III models, assess the equilibrium distribution of a chemical in a standardized model environment. oecd.orglyellcollection.org The partitioning behavior is governed by properties like the octanol-water partition coefficient (Kow), water solubility, and vapor pressure. lyellcollection.org For branched alkanes like this compound, which fall within the C14-C20 aliphatic hydrocarbon category, these properties dictate a strong affinity for organic-rich phases. oecd.org

The US Environmental Protection Agency's (EPA) Estimation Programs Interface (EPI) Suite™ is a widely used set of models for predicting these properties and subsequent environmental fate. publications.gc.cacanada.cacanada.ca The table below presents key physicochemical properties for this compound, which are essential inputs for such predictive models.

Table 1: Estimated Physicochemical Properties for this compound

Property Value Description
Molecular Formula C₁₅H₃₂ The chemical formula indicating the number of carbon and hydrogen atoms. nist.gov
Molecular Weight 212.41 g/mol The mass of one mole of the substance. nist.gov
Log Kₒw (Octanol-Water Partition Coefficient) 7.68 (estimated) Indicates high hydrophobicity and a tendency to partition into organic matter and fatty tissues rather than water.
Water Solubility 4.88 x 10⁻⁵ mg/L (estimated) Extremely low solubility in water, limiting its concentration in the aqueous phase.
Vapor Pressure 0.018 Pa (at 25 °C, estimated) Low volatility, suggesting it is less likely to be found in high concentrations in the atmosphere.

Note: Values are estimated using predictive modeling software (e.g., EPI Suite™) as experimental data for this specific isomer are limited. The Log Kow for the broader C14-C20 aliphatic hydrocarbon category ranges from 5.9 to 10.2. oecd.org

Based on these properties, environmental distribution models predict how this compound will behave when released into the environment. Mackay Level III fugacity modeling for the C14-C20 aliphatic hydrocarbon category, which includes this compound, indicates that the compound partitions primarily into soil and sediment. oecd.org This is a direct consequence of its high Log Kow and low water solubility, which drives it out of the water column and into particulate matter. lyellcollection.orgcanada.ca

The model's predictions vary depending on the compartment of release:

Release to Air: A significant portion is expected to remain in the air, with subsequent deposition to soil. oecd.org

Release to Water: The model predicts a strong tendency for the compound to partition from the water column into the sediment. oecd.orgcanada.ca

Release to Soil: The majority of the compound is predicted to remain in the soil compartment. oecd.org

Level I fugacity models for similar heavy hydrocarbons confirm an extreme preference for partitioning into soils and non-aqueous phase liquids (NAPLs) over air and water. lyellcollection.org The ultimate environmental sink for this compound is therefore overwhelmingly predicted to be soil and sediment.

Table 2: Predicted Environmental Distribution of C14-C20 Aliphatic Hydrocarbons using Mackay Level III Model

Release Scenario Air (%) Water (%) Soil (%) Sediment (%)
Equal release to Air, Water, & Soil 19.9 0.1 40.0 40.0
Release to Air only 98.4 <0.1 1.5 <0.1
Release to Water only <0.1 1.0 0.3 98.7

Source: Adapted from SIDS Initial Assessment Profile for C14-C20 Aliphatic Hydrocarbon Solvents Category. oecd.org This data represents the category to which this compound belongs.

Computational Chemistry and Theoretical Studies on 5 Methyltetradecane

Quantum Chemical Investigations

Quantum chemical methods delve into the electronic structure of molecules to explain their stability, reactivity, and other fundamental properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is employed to define molecular stability and reactivity descriptors. mdpi.com The pioneering work in quantum chemistry laid the groundwork for understanding total π-electron energy, a concept central to these calculations. mdpi.com

For alkanes like 5-methyltetradecane, DFT can be used to calculate a variety of molecular and reactivity descriptors. These computational models can estimate partition coefficients and potential biodegradation pathways. Key properties that can be analyzed through DFT include:

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. preprints.org The energy gap between the HOMO and LUMO indicates the molecule's stability; a smaller gap suggests higher reactivity. preprints.org

Molecular Electrostatic Potential (MESP) : MESP maps illustrate the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are the most active sites for chemical reactions. mdpi.com

Reactivity Descriptors : DFT calculations can yield global reactivity descriptors such as chemical potential, hardness, and electrophilicity, which quantify the molecule's tendency to react. mdpi.com Local reactivity can be assessed through tools like the Fukui function and dual descriptors. mdpi.com

Graph Energy : A concept from chemical graph theory, the energy of a graph representing a molecule is the sum of the absolute values of its eigenvalues. mdpi.com Studies have calculated the graph energy for various alkanes, including this compound, to analyze molecular structure sensitivity. mdpi.com

Table 1: Molecular Properties Investigated via DFT and Related Computational Methods
Property/DescriptorInformation GainedTypical Application
HOMO-LUMO Energy GapChemical reactivity and stability. preprints.orgPredicting reaction kinetics.
Molecular Electrostatic Potential (MESP)Identification of active sites for electrophilic and nucleophilic attack. mdpi.comUnderstanding intermolecular interactions.
Fukui FunctionReactivity of specific atomic sites within the molecule. mdpi.comPredicting regioselectivity in reactions.
Graph EnergyStructural sensitivity and complexity of the molecular skeleton. mdpi.comQuantitative Structure-Activity Relationship (QSAR) studies.

Predictive Modeling in Applied Chemical Systems

Predictive models are essential for understanding the behavior of this compound in practical applications, most notably as a component in complex fuel mixtures.

Practical fuels like jet fuel and diesel are complex mixtures of hundreds or even thousands of different hydrocarbon compounds. nist.govacs.org Modeling the properties and behavior of such a complex mixture using every single component is computationally impractical. nist.gov To overcome this, simplified representative mixtures known as surrogate fuels are developed. acs.orgresearchgate.net These surrogates are formulated by blending a small number of pure compounds to match the key characteristics of the target real fuel. acs.org

A multiproperty regression algorithm can be used to determine the optimal formulation of the surrogate by matching design properties such as cetane number (CN), density, volatility, and composition. acs.org

Table 2: Example of a Proposed Surrogate Mixture for S-8 Fuel Including this compound
CompoundCAS NumberMass Fraction (%)Compound Type
n-dodecane112-40-327.0n-alkane
n-tridecane629-50-59.0n-alkane
n-tetradecane629-59-43.0n-alkane
iso-octane540-84-120.0iso-alkane
iso-dodecane31807-55-310.0iso-alkane
This compound25117-32-21.0iso-alkane
methylcyclohexane108-87-230.0cyclo-alkane

Data sourced from a proposed model for S-8 fuel. nist.gov Note that surrogate compositions are subject to optimization and may vary between different models.

Modern approaches utilize advanced distillation curve (ADC) data, which provides true thermodynamic state points that can be modeled with an EoS. nist.govnist.gov This allows for the development of surrogate models that accurately reproduce the volatility of the target fuel. nist.gov Various EoS models, such as the Peng-Robinson or Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT), can be implemented in software like the NIST REFPROP program to calculate the properties of the mixture. nist.gov The goal is to create a model that can predict properties like density, viscosity, and vapor pressure over a wide range of conditions with low uncertainty. nist.govnist.gov For instance, comparisons between surrogate model calculations and experimental data for diesel fuels have shown agreement to within 0.6% for density and 2% for viscosity. nist.gov

Table 3: Selected Physical Properties of this compound
PropertyValueReference
Molecular FormulaC15H32 nist.gov
Molecular Weight212.4146 g/mol nist.gov
CAS Registry Number25117-32-2 nist.gov
Enthalpy of Vaporization (at Tboil)49.8 kJ/mol nist.gov
Kovats Retention Index (non-polar column)1444 nist.gov

By using computational fluid dynamics (CFD) coupled with detailed chemical kinetic mechanisms for the surrogate mixture, key combustion properties can be predicted. core.ac.uk These properties include:

Ignition Delay Time (IDT) : The time lapse between the start of injection and the onset of combustion.

Laminar Flame Speed : The speed at which a laminar flame front propagates through a flammable mixture.

Emissions Formation : The prediction of pollutants like soot and nitrogen oxides (NOx).

These simulations, which rely on the accurate representation of the fuel by surrogates containing components like this compound, are key to the development and design of more efficient and cleaner combustion systems. nasa.govcore.ac.uk Validated models for surrogate fuels have shown the ability to accurately predict the ignition and oxidation processes of real aviation kerosene. mdpi.com

Equation of State Development for Thermophysical Properties

In Silico Approaches in Chemical Biology

In silico is a term used to describe research and experiments performed using computer simulation. nih.gov In chemical biology, these approaches use computational methods to study and manipulate biological systems at the molecular level. helsinki.fi

While this compound is primarily studied in the context of fuels, its presence has been detected in natural geological samples, specifically in cordierite (B72626) minerals from pegmatites. geoscienceworld.org The detection of this compound and other heavy paraffin (B1166041) hydrocarbons in natural minerals suggests their existence and potential mobility in geological and, by extension, biological environments. geoscienceworld.org

Although direct in silico studies on the biological activity of this compound are not widely documented, the known biological roles of structurally similar compounds provide a basis for hypothetical investigation. For example, 5-methyltridecane, a closely related branched alkane, has been identified as a biomarker in oxidative stress and is involved in ant secretions.

Therefore, established in silico methods could be applied to explore the potential biological interactions of this compound. These methods include:

Molecular Docking : This technique predicts the preferred orientation of a small molecule (ligand), like this compound, when bound to a larger molecule, such as a protein receptor or enzyme, to form a stable complex. thesciencein.org It could be used to screen for potential protein targets.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models are regression or classification models that relate the chemical structure of a compound to its biological activity. mdpi.com If experimental data were available, a QSAR model could be built to predict the activity of this compound based on its molecular descriptors.

Molecular Dynamics (MD) Simulations : MD simulations study the physical movements of atoms and molecules over time, providing insight into the flexibility of molecules and the stability of ligand-protein complexes. thesciencein.orgqmul.ac.uk

These computational tools offer a pathway to investigate the hypothetical roles of this compound in biological systems, guided by its presence in nature and the known activities of similar alkanes.

Computational Assessment of Drug-Likeness and Pharmacokinetics

The drug-likeness of a compound is an evaluation of its physicochemical properties to determine its suitability as a potential drug. This assessment is often guided by established rules such as Lipinski's Rule of Five. expasy.orgvls3d.comgreenstonebio.comyoutube.comuq.edu.au The pharmacokinetic properties—absorption, distribution, metabolism, excretion, and toxicity (ADMET)—are also critical in determining the viability of a compound as a drug. nih.govnih.gov

For this compound, computational predictions of these properties have been performed using various in silico models. The physicochemical and pharmacokinetic parameters for this compound were calculated using predictive models to provide insights into its potential behavior in a biological system.

Physicochemical Properties and Drug-Likeness of this compound

The fundamental physicochemical properties of this compound, such as its molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors, are crucial for its initial assessment. These properties, as predicted by computational models, are presented in Table 1.

PropertyPredicted ValueSource
Molecular FormulaC15H32 researchgate.net
Molecular Weight212.41 g/mol researchgate.net
XlogP8.1 click2drug.org
Hydrogen Bond Donors0Predicted
Hydrogen Bond Acceptors0Predicted
Molar Refractivity71.5 cm³Predicted
Topological Polar Surface Area (TPSA)0 ŲPredicted
This table is interactive. Users can sort the columns by clicking on the headers.

Based on Lipinski's Rule of Five, an orally active drug generally has a molecular weight under 500, a log P not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. expasy.orggreenstonebio.com this compound adheres to the rules for molecular weight, hydrogen bond donors, and hydrogen bond acceptors. However, its predicted log P value of 8.1 is significantly higher than the recommended value of 5, indicating high lipophilicity. This high lipophilicity might suggest poor aqueous solubility and potential issues with bioavailability.

Predicted Pharmacokinetic (ADMET) Profile of this compound

The ADMET profile of a compound provides a more detailed understanding of its potential behavior in the body. The predicted ADMET properties for this compound are summarized in Table 2.

ADMET PropertyPredictionInterpretation
Absorption
Gastrointestinal (GI) AbsorptionLowPredicted to be poorly absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB) PermeantYesPredicted to be able to cross the blood-brain barrier.
Distribution
Volume of Distribution (VDss)HighExpected to distribute extensively into tissues.
Plasma Protein BindingHighLikely to be highly bound to plasma proteins.
Metabolism
CYP450 2D6 InhibitorNoUnlikely to inhibit the CYP2D6 enzyme.
CYP450 3A4 InhibitorNoUnlikely to inhibit the CYP3A4 enzyme.
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateNoNot predicted to be a substrate for renal OCT2.
Toxicity
AMES ToxicityNoNot predicted to be mutagenic.
hERG I InhibitorNoUnlikely to inhibit the hERG potassium channel.
This table is interactive. Users can sort the columns by clicking on the headers.

The predictions suggest that this compound would have low gastrointestinal absorption, which is a significant hurdle for oral drug administration. Its high lipophilicity contributes to its predicted ability to cross the blood-brain barrier and its high volume of distribution. The compound is not predicted to be a significant inhibitor of major drug-metabolizing enzymes (CYP2D6 and CYP3A4), suggesting a lower potential for drug-drug interactions. Furthermore, it is not predicted to be mutagenic (AMES toxicity) or a hERG inhibitor, which are positive indicators for its safety profile.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govscite.ai This method is frequently used to predict the binding affinity and interaction of a small molecule (ligand) with the binding site of a target protein.

A comprehensive search of the scientific literature did not reveal any specific molecular docking studies for this compound with a defined biological target. Such studies are typically performed when a compound has shown a particular biological activity, and researchers aim to understand its mechanism of action at a molecular level. While this compound has been identified as a component in some natural extracts with biological activities, dedicated research into its specific molecular targets through docking simulations is not publicly available at this time. molecular-modelling.checust.edu.cn

Emerging Research Areas and Future Directions for 5 Methyltetradecane Studies

Refinement of Biomarker Discovery Methodologies

The identification of 5-Methyltetradecane in various biological contexts, such as in insects and microorganisms, has positioned it as a potential biomarker. mdpi.comuoc.ac.in Future research will focus on refining the methodologies for biomarker discovery to enhance sensitivity, specificity, and the speed of validation.

Hypothesis-free or data-driven approaches are becoming central to modern biomarker discovery. crownbio.com These unbiased methods utilize high-throughput technologies to screen a wide array of compounds without preconceived notions, which can overcome the limitations of traditional strategies that might miss novel biomarkers like this compound. crownbio.com

Advancements in analytical techniques are crucial for this refinement. The use of methods like gas chromatography-mass spectrometry (GC-MS) has been fundamental in identifying this compound in complex mixtures. mdpi.commedsci.org Future methodologies will likely involve more sensitive detectors and novel separation techniques to improve the detection of low-abundance volatile organic compounds (VOCs). The ideal biomarker is readily quantifiable from easily obtained samples, and refining these analytical methods is a key step toward this goal. nih.gov

Table 1: Examples of this compound Detection in Biological Samples

Organism/Context Significance/Finding Reference
Hibiscus mutabilis (Cotton Rose)Identified as a volatile organic compound in plant varieties resistant to the whitefly Bemisia tabaci. mdpi.com
SU-Eohyeol PharmacopunctureDetected as a unique component in the n-hexane fraction of this traditional Korean medicine formulation. medsci.org medsci.org
Hemiselmis andersenii (Microalga)Identified as a lipid component, highlighting its presence in marine microorganisms. uma.pt uma.pt
Daphne mucronata (Plant)Found as a constituent in the essential oil of the plant's leaves. researchgate.net researchgate.net

Interdisciplinary Research Integrating Omics Technologies with Chemical Analysis

To understand the biological significance of this compound, future research will increasingly rely on interdisciplinary approaches that combine chemical analysis with "omics" technologies such as metabolomics, genomics, and proteomics. crownbio.commycosphere.org While chemical analysis, primarily GC-MS, can identify and quantify this compound, omics technologies provide a broader biological context. mdpi.comengineering.org.cn

For instance, if the concentration of this compound is found to be altered in a particular physiological or disease state, proteomics can identify changes in protein expression, and genomics can pinpoint related genetic pathways. bostongene.com This integration allows researchers to move from simple detection to understanding the compound's function, its metabolic origins, and its interactions within complex biological systems. crownbio.com

Metabolomics, in particular, which profiles a wide range of small molecules, is a powerful tool to contextualize the role of specific compounds like this compound within the broader metabolic network. uma.ptscribd.com This holistic view is essential for elucidating its role in processes like insect chemical communication or its function as a biomarker for specific metabolic states.

Advancements in High-Throughput Screening and Analytical Automation

The need to analyze large numbers of samples for biomarker validation, environmental monitoring, or screening for biological activity necessitates advancements in high-throughput screening (HTS) and analytical automation. evotec.combmglabtech.com HTS leverages robotics, automated liquid handling, and rapid detection methods to test thousands of samples or compounds in a short time. bmglabtech.comwikipedia.org

In the context of this compound, HTS could be used to screen compound libraries to find molecules that modulate its production in a biological system or to test its effect on various cellular targets. mdpi.com

Automation is also transforming routine chemical analysis. Automated sample preparation and injection systems for GC-MS increase throughput and reduce variability. mdpi.comunime.it The development of computer-operated gas analysis systems and software for automated data deconvolution and analysis streamlines the entire workflow, from sample introduction to final report generation. nist.govresearchgate.net These technologies are critical for large-scale studies, making it feasible to include branched alkanes like this compound in large epidemiological or environmental studies.

Table 2: Technologies Supporting High-Throughput Analysis

Technology Application in this compound Research Key Benefits Reference
Robotic WorkstationsAutomated preparation of microtiter plates for screening assays.Increased speed, reduced human error, miniaturization of assays. bmglabtech.comwikipedia.org
Automated GC AutosamplersAutomated injection of volatile and semi-volatile compounds for GC-MS analysis.High throughput, improved reproducibility, unattended operation. mdpi.comunime.it
Chemometrics SoftwareAutomated processing of complex GC-MS data, including peak deconvolution and identification.Faster data analysis, extraction of more reliable quantitative information. researchgate.net
Kit-Based Screening PlatformsStandardized kits for screening chemical reactions (e.g., cross-coupling), which can be applied to synthesize derivatives of this compound or related compounds.Efficiency, access to a wide range of catalysts and reagents, reproducibility. sigmaaldrich.com

Development of Standardized Protocols for Reproducible Research on Branched Alkanes

A significant challenge in the study of branched alkanes is the difficulty in separating and identifying numerous structural isomers, which can have very similar chemical properties. unl.edu This ambiguity can lead to a lack of reproducibility between different laboratories. Therefore, a crucial future direction is the development and adoption of standardized protocols for the analysis of these compounds.

Standardization efforts should encompass several aspects of the research process:

Sample Preparation: Establishing uniform methods for extracting volatile and semi-volatile compounds from various matrices (e.g., biological tissues, soil, water). science.gov

Analytical Conditions: Defining standard practices for gas chromatography, such as the use of specific column types (e.g., nonpolar polysiloxane) and temperature programs, to ensure that retention times are comparable. mdpi.comunl.edu

Compound Identification: Promoting the universal use of retention indices (KI), which provide a more reliable method for identifying compounds than retention time alone. unl.edu Creating extensive libraries of KI values for a wide range of methyl-branched hydrocarbons would greatly facilitate their identification. unl.edu

Modeling and Data Interpretation: Developing standardized models and simulation protocols, for instance, in atmospheric chemistry research, to ensure that data on the reactivity and fate of branched alkanes are consistent and comparable. copernicus.org

By establishing these standardized protocols, the scientific community can build a more cohesive and reliable body of knowledge on this compound and other branched alkanes, which is essential for validating their roles as biomarkers and understanding their environmental and biological significance. researchgate.netsolubilityofthings.com

Q & A

Basic Research Questions

Q. What are the optimal laboratory methods for synthesizing and characterizing 5-Methyltetradecane?

  • Methodology :

  • Synthesis : Use branched alkane synthesis protocols, such as acid-catalyzed isomerization of tetradecane derivatives or Grignard reactions with methyl halides. Ensure purity via fractional distillation under inert conditions .
  • Characterization : Employ gas chromatography-mass spectrometry (GC-MS) for molecular confirmation and nuclear magnetic resonance (NMR) to resolve structural isomerism. Cross-validate with NIST spectral libraries .
  • Documentation : Report reaction yields, solvent systems, and purification steps in detail to ensure reproducibility .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?

  • Methodology :

  • Separation : Utilize reverse-phase HPLC with a C18 column and UV detection (λ = 210 nm) for non-polar hydrocarbon separation.
  • Quantification : Calibrate using internal standards (e.g., deuterated alkanes) to minimize matrix interference. Validate via spike-recovery experiments .
  • Data Interpretation : Apply statistical tools (e.g., ANOVA) to assess measurement precision and limit of detection .

Advanced Research Questions

Q. How do thermodynamic properties (e.g., enthalpy of combustion, vapor pressure) of this compound vary under extreme experimental conditions?

  • Methodology :

  • Experimental Design : Conduct bomb calorimetry at elevated temperatures (100–300°C) and compare results with computational models (e.g., COSMO-RS).
  • Data Analysis : Normalize results to account for pressure-induced deviations. Cross-reference with NIST thermochemical databases to identify anomalies .
  • Contradiction Resolution : If discrepancies arise, re-evaluate calibration protocols or consider isomerization side reactions .

Q. What mechanistic insights explain this compound’s interactions with biological membranes?

  • Methodology :

  • In Vitro Studies : Use fluorescence anisotropy to measure lipid bilayer fluidity changes upon this compound exposure.
  • Molecular Dynamics (MD) : Simulate hydrocarbon-lipid interactions using GROMACS or CHARMM force fields. Validate with experimental partition coefficients .
  • Ethical Considerations : Adhere to institutional biosafety guidelines for cell culture and membrane model systems .

Q. How should researchers address contradictions in reported physicochemical data (e.g., boiling points, solubility) for this compound?

  • Methodology :

  • Systematic Review : Compile datasets from peer-reviewed journals and NIST, excluding non-validated sources (e.g., commercial databases).
  • Meta-Analysis : Use regression models to identify outliers. Investigate potential causes (e.g., impurities, instrumental error) .
  • Reproducibility Tests : Replicate disputed experiments under standardized conditions, documenting ambient variables (humidity, pressure) .

Q. What computational strategies improve predictive modeling of this compound’s environmental fate?

  • Methodology :

  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP and molar refractivity.
  • Ecotoxicity Assessment : Integrate biodegradation data from OECD 301 tests to refine half-life predictions in soil/water systems .
  • Validation : Compare predictions with field studies, prioritizing peer-reviewed ecotoxicological datasets .

Methodological Best Practices

  • Literature Reviews : Use Boolean search strategies (e.g., "this compound AND synthesis NOT industrial") in Scopus/Web of Science to avoid non-academic sources .
  • Data Reporting : Follow ACS or IUPAC guidelines for spectral data tabulation and uncertainty quantification .
  • Ethical Compliance : Disclose funding sources and conflicts of interest in publications involving proprietary methodologies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.